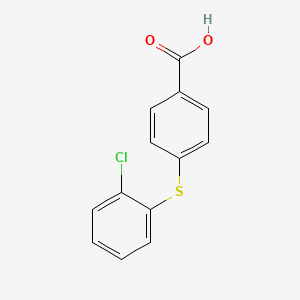

4-(2-Chlorophenylthio)benzoic acid

Description

4-(2-Chlorophenylthio)benzoic acid is a benzoic acid derivative characterized by a sulfur atom bridging the 2-chlorophenyl substituent and the aromatic carboxylic acid core. This structural motif confers distinct physicochemical properties, such as enhanced lipophilicity compared to ether-linked analogs, which influences solubility and biological interactions. The compound is typically synthesized via nucleophilic substitution or coupling reactions, as exemplified by related synthetic routes for structurally similar azetidinone and thiazolidinone derivatives . Its applications span medicinal chemistry and materials science, particularly in drug design where the thioether linkage may modulate pharmacokinetic behavior or target binding affinity.

Properties

IUPAC Name |

4-(2-chlorophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2S/c14-11-3-1-2-4-12(11)17-10-7-5-9(6-8-10)13(15)16/h1-8H,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHDLDVXKMIFTOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)SC2=CC=C(C=C2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Chlorophenylthio)benzoic acid typically involves the reaction of 2-chlorothiophenol with 4-bromobenzoic acid under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature and solvent choice, to increase yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(2-Chlorophenylthio)benzoic acid undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the 2-chlorophenylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The carboxylic acid group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom in the 2-chlorophenylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzoic acid derivatives, including 4-(2-chlorophenylthio)benzoic acid. Research indicates that compounds with similar structures exhibit varying degrees of antibacterial activity against Gram-positive bacteria and fungi. For instance, a study found that certain benzoic acid derivatives demonstrated significant inhibition of biofilm formation in Pseudomonas aeruginosa, suggesting potential therapeutic applications in treating infectious diseases .

1.2 Neuroleptic Agents

This compound serves as an intermediate in the synthesis of thioxanthene compounds, which are utilized as neuroleptic agents. These agents are known for their efficacy in treating psychiatric disorders, such as schizophrenia. The synthesis process involves reaction pathways that yield high-purity intermediates suitable for further pharmaceutical development .

Photoinitiators in UV-Hardening Applications

2.1 Role in UV-Curable Coatings

The compound is also recognized for its role as a photoinitiator in UV-curable coatings and inks. Thioxanthene derivatives, which can be synthesized from this compound, are employed to initiate polymerization upon exposure to UV light. This application is crucial in the production of durable coatings used in various industries, including automotive and electronics .

Synthesis and Chemical Properties

3.1 Synthesis Methodology

The synthesis of this compound typically involves the reaction of 2-chlorobenzoic acid with chlorothiophenol under specific conditions to yield high-purity products. The reaction parameters, such as temperature and solvent choice, significantly influence the yield and purity of the final product .

3.2 Chemical Characteristics

The compound has notable chemical properties that contribute to its functionality:

- Molecular Formula : C13H9ClO2S

- Melting Point : Approximately 230-235 °C

- Purity : Typically above 96% as determined by HPLC analysis .

Case Studies

4.1 Case Study on Antimicrobial Efficacy

A detailed investigation into the antimicrobial efficacy of benzoic acid derivatives was conducted, revealing that this compound exhibited moderate antibacterial activity against specific strains of bacteria at varying concentrations. The study emphasized the significance of structural modifications on biological activity, providing insights into optimizing compounds for enhanced efficacy against pathogens .

4.2 Case Study on Photoinitiation Mechanisms

Another study focused on the photoinitiation mechanisms of thioxanthene derivatives derived from this compound. The findings indicated that these compounds effectively initiate polymerization processes under UV light, making them valuable in industrial applications for producing coatings with superior properties such as scratch resistance and durability .

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenylthio)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular pathways and biological responses. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in the substituent attached to the benzoic acid core. Key examples include:

Key Observations:

- In contrast, the ether-linked 4-(4-fluorophenoxy)benzoic acid exhibits reduced electron-donating capacity.

- Lipophilicity: Thioethers generally exhibit higher logP values than ethers, suggesting improved membrane permeability for the target compound compared to its fluorophenoxy analog.

- Biological Activity: Derivatives with extended chains or heterocycles (e.g., azetidinone in or thiadiazin-sydnone in ) often show enhanced bioactivity due to additional binding interactions, albeit at the cost of synthetic complexity.

Physicochemical Properties

- Solubility: The thioether group in this compound reduces aqueous solubility compared to polar derivatives like 4-(4-fluorophenoxy)benzoic acid .

- Thermal Stability: Azetidinone-containing analogs may exhibit lower thermal stability due to strained ring systems, whereas the target compound’s simpler structure likely enhances stability.

Analytical and Computational Tools

Structural comparisons rely on crystallographic data generated using programs like SHELXL and ORTEP-3 , which elucidate conformational preferences. For instance, the benzoic acid core’s planarity and substituent orientation can be visualized via these tools, aiding in rational drug design.

Biological Activity

4-(2-Chlorophenylthio)benzoic acid, with the chemical formula C13H9ClO2S, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C13H9ClO2S

- CAS Number : 141358-09-0

- InChI Key : SEHMEEIEVGTRCI-UHFFFAOYSA-N

The compound features a benzoic acid backbone with a chlorophenylthio group, which is believed to contribute to its biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains, particularly Gram-positive bacteria.

Table 1: Antimicrobial Activity Data

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 µg/mL |

| Escherichia coli | 6.25 µg/mL |

| Bacillus subtilis | 1.56 µg/mL |

These MIC values suggest that the compound is particularly potent against Bacillus subtilis, indicating its potential as an antibacterial agent in clinical settings .

The mechanism by which this compound exerts its antimicrobial effects appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways. The chlorophenylthio group may enhance the compound's ability to penetrate bacterial membranes, facilitating its action against intracellular targets.

Case Studies and Research Findings

-

Case Study on Bacterial Inhibition :

A study conducted by researchers evaluated the efficacy of this compound in inhibiting A. baumannii strains. The compound demonstrated a notable decrease in bacterial viability at concentrations as low as 3.125 µg/mL, showcasing its potential in treating infections caused by resistant strains . -

In Vivo Studies :

In animal models, the administration of this compound resulted in reduced bacterial load in infected tissues, suggesting effective systemic absorption and therapeutic potential against bacterial infections . -

Comparative Analysis :

When compared with similar compounds, such as benzoic acid derivatives, this compound exhibited superior antimicrobial activity, highlighting its unique structural advantages .

Toxicity Assessment

Toxicological evaluations indicate that while this compound is effective against bacteria, it also exhibits moderate toxicity towards aquatic organisms like Daphnia magna. The toxicity profile suggests that while it may serve as an effective antimicrobial agent, environmental considerations must be taken into account during application .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.